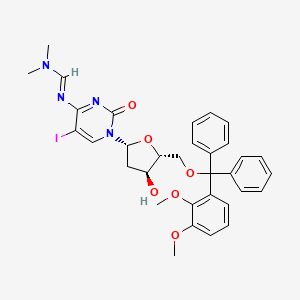![molecular formula C10H13F3N2 B12074855 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a trifluoromethyl group.
Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. Common reagents include trifluoromethyl iodide and a suitable base such as potassium carbonate.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for targeting specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]propan-1-amine
- 2-Methyl-1-[6-(trifluoromethyl)pyridin-4-yl]propan-1-amine
Uniqueness
The unique positioning of the trifluoromethyl group on the pyridine ring in 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine distinguishes it from similar compounds. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13F3N2 |
|---|---|
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
2-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)9(14)7-3-4-8(15-5-7)10(11,12)13/h3-6,9H,14H2,1-2H3 |
Clé InChI |
ILYLRPGUZDIUGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CN=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)
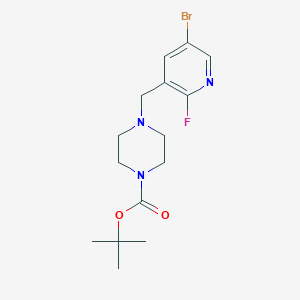

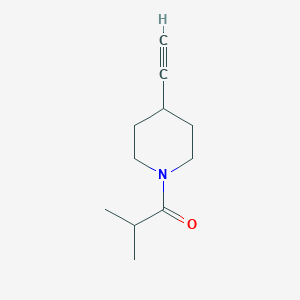

![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)

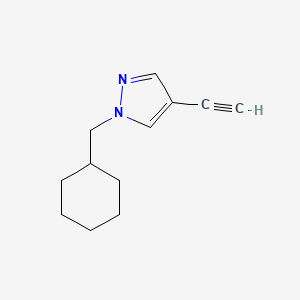
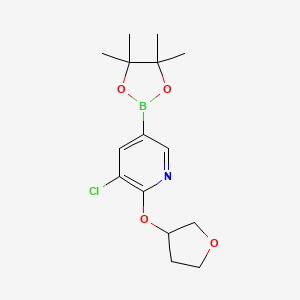

![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

